molecular formula C22H30N4O14S B15089505 Nicotinamide riboside hemisulfate

Nicotinamide riboside hemisulfate

Cat. No.: B15089505
M. Wt: 606.6 g/mol
InChI Key: ZSQNPQLWXPNHMR-IDFLJBLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinamide riboside hemisulfate is a derivative of nicotinamide riboside, a form of vitamin B3. This compound is known for its role as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in various metabolic processes. This compound has gained attention for its potential health benefits, including its ability to enhance cellular energy production and support overall metabolic health .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinamide riboside hemisulfate can be synthesized through several methods. One common approach involves the reaction of nicotinamide with ribose-1-phosphate in the presence of pentosyl transferases. This reaction forms nicotinamide riboside, which can then be converted to its hemisulfate form through further chemical modifications .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through column chromatography and stability studies to ensure the compound’s integrity during storage and transportation .

Chemical Reactions Analysis

Mechanism of Action

Nicotinamide riboside hemisulfate exerts its effects primarily by increasing the levels of NAD+ in cells. NAD+ is a critical coenzyme involved in redox reactions, energy metabolism, and cellular signaling. The compound is transported into cells via equilibrative nucleoside transporters and is then converted into NAD+ through a series of enzymatic reactions . This increase in NAD+ levels helps to enhance cellular energy production, reduce oxidative stress, and support various metabolic processes .

Properties

Molecular Formula

C22H30N4O14S

Molecular Weight

606.6 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;sulfate

InChI

InChI=1S/2C11H14N2O5.H2O4S/c2*12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;1-5(2,3)4/h2*1-4,7-9,11,14-16H,5H2,(H-,12,17);(H2,1,2,3,4)/t2*7-,8-,9-,11-;/m11./s1

InChI Key

ZSQNPQLWXPNHMR-IDFLJBLYSA-N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[O-]S(=O)(=O)[O-]

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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